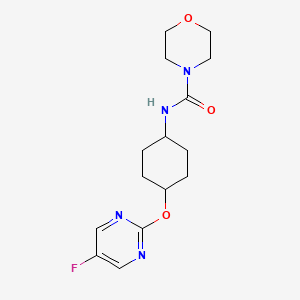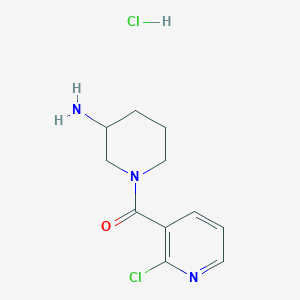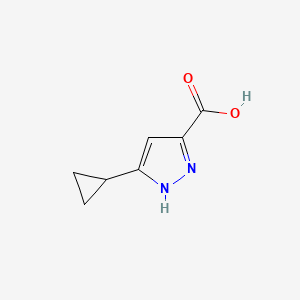
3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a complex organic compound with diverse potential applications in scientific research and industry. This compound's structure is defined by a chloro-substituted benzamide moiety attached to a sulfonyl ethyl chain, which is further connected to a dimethoxyisoquinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multi-step organic synthesis. One of the common methods starts with the preparation of the isoquinoline derivative, which involves the condensation of veratrole (1,2-dimethoxybenzene) with a suitable alkylating agent under acidic conditions to form the 6,7-dimethoxy-3,4-dihydroisoquinoline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the sulfonyl isoquinoline derivative.
Next, the ethylation of the sulfonyl isoquinoline derivative is carried out using ethylene oxide or a similar ethylating agent. Finally, the resultant compound is coupled with 3-chlorobenzoyl chloride under basic conditions (e.g., in the presence of pyridine or sodium hydroxide) to obtain the target compound.
Industrial Production Methods
On an industrial scale, the production process is optimized to increase yield and purity. This often involves the use of continuous flow reactors for some steps to enhance reaction efficiency and scalability. Careful control of reaction temperature, time, and the use of high-purity reagents are critical in achieving the desired product at an industrial level.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly on the isoquinoline moiety. Reagents like potassium permanganate or osmium tetroxide can be used under controlled conditions to achieve selective oxidation.
Reduction: : Reduction reactions can be performed using hydrogenation techniques or by employing reducing agents like lithium aluminium hydride (LiAlH4). These reactions typically target the carbonyl groups or the sulfonyl linkage.
Substitution: : The chloro group on the benzamide ring can participate in nucleophilic substitution reactions. Agents such as sodium methoxide or potassium thiolate can be used to introduce methoxy or thiol groups, respectively.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation
Substitution: : Sodium methoxide (NaOMe), potassium thiolate (KSR)
Major Products
The major products of these reactions depend on the conditions employed. For instance, oxidation may yield quinoline derivatives, while reduction can lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is used as a precursor for synthesizing various heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new organic molecules.
Biology
Biologically, this compound exhibits potential as a research tool in studying receptor-ligand interactions due to its structural resemblance to certain bioactive molecules. It may also be used in the development of probes for imaging studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structural features suggest that it might interact with enzymes or receptors involved in disease pathways, making it a candidate for drug development research.
Industry
Industrial applications include its use in the synthesis of materials with specific properties, such as polymers or dyes. Its unique chemical structure can impart desirable characteristics to these materials, such as improved stability or reactivity.
Mechanism of Action
Similar compounds include other sulfonyl isoquinoline derivatives and chloro-substituted benzamides.
Sulfonyl Isoquinoline Derivatives: : These compounds share structural similarities with the sulfonyl isoquinoline moiety and exhibit comparable reactivity and applications.
Chloro-substituted Benzamides: : These compounds are characterized by the presence of a chloro group on the benzamide ring and may have similar chemical and biological properties.
Comparison with Similar Compounds
3-chloro-N-(2-(methylsulfonyl)ethyl)benzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
3-chloro-N-(2-(ethylsulfonyl)ethyl)benzamide
Properties
IUPAC Name |
3-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-18-11-14-6-8-23(13-16(14)12-19(18)28-2)29(25,26)9-7-22-20(24)15-4-3-5-17(21)10-15/h3-5,10-12H,6-9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHCQPRKZLJRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol](/img/structure/B2977014.png)

![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)


![3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)

![5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2977026.png)

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![N-(3-chloro-4-methoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2977036.png)
